molecular formula C10H10N2O2 B1586004 methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2849-92-5

methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B1586004
CAS No.: 2849-92-5
M. Wt: 190.2 g/mol
InChI Key: YLGMNPUAHUGTKY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .


Chemical Reactions Analysis

The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Scientific Research Applications

Environmental Applications

In the context of environmental science, research has shown the transformation and degradation pathways of benzotriazoles, which are structurally related to benzimidazoles, in activated sludge. The identification of transformation products, such as hydroxylated benzotriazoles and benzotriazole carboxylic acids, highlights the environmental pathways and persistence of these compounds. This research underlines the environmental relevance of such transformations and the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Sebastian Huntscha et al., 2014).

Sustainable Chemistry

In sustainable chemistry, "methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate" and related compounds have been explored for their roles in synthesis methodologies. For example, 1,1′-Carbonyldiimidazole (CDI) has been employed as an eco-friendly acylation agent for the mechanochemical preparation of carbamates, highlighting a sustainable method for synthesizing important chemical intermediates (Marialucia Lanzillotto et al., 2015).

Medicinal Chemistry

In medicinal chemistry, the synthesis of novel compounds with potential antitumor activity has been reported, including structures derived from or related to benzimidazole carboxylates. These compounds were evaluated for their ability to inhibit different human tumor cell lines, with some showing remarkable activity against non-small cell lung cancer, melanoma, and leukemia (R. Abonía et al., 2011). Additionally, benzimidazole-oxadiazole hybrid molecules have been synthesized as promising antimicrobial agents, with some exhibiting potent anti-tubercular activity (N. Shruthi et al., 2016).

Materials Science

In materials science, benzimidazole derivatives have been explored for their corrosion inhibition properties on steel in acidic solutions, demonstrating their potential as eco-friendly corrosion inhibitors. These studies provide insights into the electrochemical behavior and protective mechanisms of such compounds, contributing to the development of safer and more effective corrosion inhibitors (M. Yadav et al., 2015; M. Yadav et al., 2016).

Mechanism of Action

While the specific mechanism of action for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is not mentioned in the search results, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .

Future Directions

Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.

Properties

IUPAC Name

methyl 1-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMNPUAHUGTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384369
Record name Methyl 1-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2849-92-5
Record name Methyl 1-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-benzoimidazole-2-carboxylic acid methyl ester (18) (177 mg, 1.0 mmol) in dry DMF (5 mL) was added sodium hydride (applied as 60% dispersion in oil, 62 mg, 1.5 mmol)) at 0° C. under N2 atmosphere. After 0.5 h, iodomethane (284 mg, 2.0 mmol) was added slowly. The reaction mixture was stirred at RT for 4 h. The reaction was diluted with brine at 0° C. and extracted with EtOAc (3×20 mL). The combined organics were washed with water (2×15 mL), brine (20 mL), dried over sodium sulfate and filtered. The filtrate was concentrated and purified by flash column chromatography to provide the title compound (81) (180 mg, 90% yield) as a light yellow solid.
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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